Decyltrichlorosilane

Catalog No.
S1507123
CAS No.
13829-21-5
M.F
C10H21Cl3Si
M. Wt
275.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyltrichlorosilane

CAS Number

13829-21-5

Product Name

Decyltrichlorosilane

IUPAC Name

trichloro(decyl)silane

Molecular Formula

C10H21Cl3Si

Molecular Weight

275.7 g/mol

InChI

InChI=1S/C10H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3

InChI Key

HLWCOIUDOLYBGD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[Si](Cl)(Cl)Cl

Canonical SMILES

CCCCCCCCCC[Si](Cl)(Cl)Cl

Surface Modification

One of the primary applications of DTCS lies in surface modification. DTCS reacts readily with hydroxyl (OH) groups present on various surfaces like glass, metal oxides, and polymers. This reaction forms a covalent bond between the surface and DTCS, introducing a hydrophobic (water-repellent) and organophilic (attracted to organic molecules) character to the surface []. This modified surface finds applications in:

  • Microfluidics: DTCS modification can create microfluidic channels with specific wettability patterns, crucial for manipulating and analyzing small fluid volumes [].
  • Biosensors: Surface modification with DTCS can improve the attachment of biomolecules like proteins and DNA to biosensor surfaces, enhancing their sensitivity and specificity [].
  • Biocompatible Materials: DTCS modification can render surfaces biocompatible, making them suitable for biomedical applications like implants and drug delivery systems [].

Synthesis of Functional Materials

DTCS serves as a valuable building block in the synthesis of various functional materials. Its reactive chlorine groups can be readily replaced with other functional groups through various chemical reactions. This allows researchers to create materials with tailored properties for specific applications, including:

  • Silane Coupling Agents: DTCS can be used to synthesize silane coupling agents, which are bifunctional molecules that improve adhesion between dissimilar materials, such as polymers and composites [].
  • Precursors for Silicone Polymers: DTCS can be used as a precursor for the synthesis of various silicone polymers with specific properties, such as heat resistance, electrical insulation, and water repellency [].
  • Functionalized Nanoparticles: DTCS can be employed to functionalize the surface of nanoparticles, enabling them to interact with specific molecules or bind to desired surfaces [].

Other Research Applications

Beyond the mentioned applications, DTCS finds use in various other research areas, including:

  • Chromatography: DTCS can be used to modify the stationary phase of chromatographic columns, influencing the separation of different molecules [].
  • Langmuir-Blodgett Films: DTCS can be utilized to create self-assembled monolayers on surfaces, which are crucial for studying and manipulating thin films at the air-water interface [].

Decyltrichlorosilane is a chemical compound with the molecular formula C10_{10}H21_{21}Cl3_3Si. It is classified as an organosilicon compound, specifically a trialkoxysilane, where three chlorine atoms are attached to a silicon atom and a decyl group (C10_{10}H21_{21}) is attached to the silicon. This compound is typically a colorless to pale yellow liquid and is known for its reactivity with moisture and water, leading to the formation of silanol groups and eventually siloxane networks .

Decyltrichlorosilane modifies surfaces through a silanization process. The reactive chlorine atoms readily hydrolyze (react with water) on exposure to moisture, forming silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups present on the target surface, creating a strong covalent bond and a self-assembled monolayer (SAM) with the desired hydrophobic properties [3].

Source

Applied Surface Science, Volume 257, Issue 12 (2011), Pages 5260-5268

Decyltrichlorosilane is a corrosive and toxic compound. It reacts violently with water, releasing hydrochloric acid fumes. It is also a skin, eye, and respiratory irritant [2].

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling decyltrichlorosilane.
  • Disposal: Follow local regulations for disposal of hazardous waste.

  • Hydrolysis: Upon contact with water, decyltrichlorosilane reacts violently, releasing hydrochloric acid and forming silanol (Si-OH) groups. The general reaction can be represented as:
    C10H21Cl3Si+3H2OC10H21Si OH 3+3HCl\text{C}_{10}\text{H}_{21}\text{Cl}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{21}\text{Si OH }_3+3\text{HCl}
  • Condensation: The silanol groups can further condense to form siloxane bonds (Si-O-Si), leading to polymeric structures. This process is crucial in forming siloxane networks that are used in various applications such as coatings and sealants .

Decyltrichlorosilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of decylsilane using chlorine gas or thionyl chloride in the presence of a catalyst. The reaction typically requires controlled conditions to prevent over-chlorination.
  • Reaction with Silicon Tetrachloride: Another synthesis route involves reacting decanol with silicon tetrachloride under anhydrous conditions, which results in the formation of decyltrichlorosilane along with the release of hydrochloric acid .

Decyltrichlorosilane has various applications, including:

  • Surface Modification: It is used for modifying surfaces to enhance hydrophobicity and improve adhesion properties in coatings and sealants.
  • Precursor for Silica Coatings: The compound serves as a precursor for silica coatings on various substrates, providing protective layers that are resistant to moisture and chemicals.
  • Synthesis of Siloxanes: It plays a role in the production of siloxane polymers which are utilized in a wide range of industrial applications, including adhesives, sealants, and elastomers .

Research on interaction studies involving decyltrichlorosilane primarily focuses on its reactivity with water and other nucleophiles. The compound's hydrolysis leads to the formation of silanol groups that can interact with various substrates, influencing adhesion properties. Additionally, studies indicate that the presence of moisture can significantly alter its stability and reactivity profile .

Decyltrichlorosilane shares similarities with other organosilicon compounds. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
OctadecyltrichlorosilaneC18_{18}H37_{37}Cl3_3SiLonger alkyl chain enhances hydrophobicity
HexadecyltrichlorosilaneC16_{16}H33_{33}Cl3_3SiIntermediate chain length; used in similar applications
TrimethylchlorosilaneC3_{3}H9_9ClSiContains three methyl groups; less hydrophobic

Uniqueness: Decyltrichlorosilane's unique feature lies in its balance between hydrophobicity and reactivity due to its decyl group. This makes it particularly suitable for applications requiring moderate hydrophobic characteristics while still being reactive enough for surface modification processes.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13829-21-5

Wikipedia

Silane, trichlorodecyl-

General Manufacturing Information

Silane, trichlorodecyl-: ACTIVE

Dates

Last modified: 08-15-2023

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